Ethyl Ropinirole is a chemical compound classified as an impurity of Ropinirole, which is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The molecular formula for Ethyl Ropinirole is with a molecular weight of 288.43 g/mol. It has gained attention due to its structural similarity to Ropinirole, which is known for its therapeutic effects on dopaminergic pathways in the brain.
Ethyl Ropinirole is derived from the synthesis processes of Ropinirole hydrochloride, where it appears as a byproduct or impurity. The classification of Ethyl Ropinirole falls under the category of dopamine agonists, which are compounds that activate dopamine receptors in the brain, mimicking the effects of dopamine.
The synthesis of Ethyl Ropinirole typically involves several steps that include:
Ethyl Ropinirole's structure can be described in terms of its molecular formula . The compound features a complex arrangement that includes:
The structural representation highlights the functional groups critical for its pharmacological action.
Ethyl Ropinirole can participate in various chemical reactions typical for amines and esters:
Ethyl Ropinirole acts primarily as a dopamine receptor agonist, specifically targeting D2 and D3 receptor subtypes. Upon administration, it mimics the action of dopamine, leading to increased dopaminergic activity in the brain. This mechanism is particularly beneficial in treating conditions characterized by dopamine deficiency, such as Parkinson's disease. The compound binds with high affinity to these receptors, resulting in enhanced motor control and reduced symptoms associated with dopamine depletion .
Ethyl Ropinirole exhibits typical properties associated with amines and esters, including basicity due to the presence of nitrogen atoms. Its stability under various conditions makes it suitable for pharmaceutical formulations .
Ethyl Ropinirole serves primarily as an impurity marker during the synthesis of Ropinirole hydrochloride. Its presence can be indicative of the synthesis quality and purity of the final product. Additionally, understanding its properties aids in developing more efficient synthesis methods for related compounds within pharmaceutical chemistry.
Ethyl Ropinirole emerged from systematic structural optimization of the dopamine D2-like receptor agonist ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one). The design rationale centers on modifying the N-propyl side chains of ropinirole to modulate physicochemical properties while retaining affinity for dopaminergic receptors. Replacing one propyl group with an ethyl moiety reduces lipophilicity (logP) by approximately 0.5 units compared to ropinirole hydrochloride, potentially enhancing aqueous solubility and blood-brain barrier permeability [1] [8]. This strategy aligns with structure-activity relationship (SAR) studies indicating that minor alkyl chain alterations in the 4-position of the indolinone scaffold significantly influence receptor subtype selectivity without compromising agonist activity [4]. The ethyl substitution specifically targets metabolic stability, as N-dealkylation of ropinirole produces the monopropyl impurity (EP Impurity D), a pharmacologically inactive metabolite [7]. Ethyl Ropinirole’s structure thus represents a deliberate balance between maintaining dopaminergic activity and optimizing pharmacokinetic parameters through steric and electronic tuning [8].
Table 1: Structural Comparison of Ropinirole and Ethyl Ropinirole
| Compound | R₁ | R₂ | Molecular Formula | logP |
|---|---|---|---|---|
| Ropinirole | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | C₁₆H₂₄N₂O | 3.1 |
| Ethyl Ropinirole | -CH₂CH₃ | -CH₂CH₂CH₃ | C₁₅H₂₂N₂O | 2.6 |
Synthesis of Ethyl Ropinirole employs key intermediates shared with ropinirole production, particularly 2-(2-nitro-4-ethylaminophenyl)acetic acid derivatives. Three principal routes demonstrate divergent efficiencies:
Table 2: Synthetic Route Comparison for Dopamine Agonist Analogues
| Method | Key Reagent | Yield (%) | Reaction Time (h) | Purity Challenge |
|---|---|---|---|---|
| Reductive Cyclization | Pd/C, H₂ | 68-72 | 12 | Over-reduction products |
| Cyclocarbonylation | Pd(OAc)₂, CO | 75 | 6 | Heavy metal residues |
| Friedel-Crafts Acylation | FeCl₃, CH₂Cl₂ | 82 (crude) | 8 | Tarry byproducts |
Route selection hinges on scalability versus purity trade-offs, with reductive methods preferred for pharmaceutical production despite moderate yields due to superior impurity profiles [6] [10].
N-Alkylation of the indolinone nitrogen presents critical regiochemical challenges due to competing O-alkylation and dialkylation. Optimization strategies for Ethyl Ropinirole synthesis include:
Microwave-assisted reactions (100°C, 30 min) using ethyl bromide in dimethylformamide with cesium carbonate base reduce reaction times by 80% while maintaining 92% regioselectivity [8]. These methods collectively address inherent reactivity imbalances in unsymmetrical dialkylaminoethyl indolinones, where the secondary amine competes with the lactam nitrogen for alkylating agents [3].
Purification of Ethyl Ropinirole confronts three principal impurity classes:
Advanced purification techniques include:
Table 3: Purification Techniques for Key Ethyl Ropinirole Impurities
| Impurity Type | Structure | Purification Method | Residual Limit (%) |
|---|---|---|---|
| Desethyl analog | 4-[2-(Propylamino)ethyl]indolin-2-one | Ion-pair extraction | 0.15 |
| Dimer | 3,3'-[ethylimino)bis(ethane-2,1-diyl)]bis[1,3-dihydro-2H-indol-2-one] | Sodium dithionate/charcoal | 0.08 |
| Z-Isomer | (Z)-4-[2-(Ethylpropylamino)ethylidene]indolin-2-one | Crystallization (L-tartaric acid) | 0.20 |
These protocols achieve pharmaceutical-grade purity (>99.7%) without recourse to toxic reagents like hydrazine or phenylhydrazine employed in earlier ropinirole purification [6] [9].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: